N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichlorophenyl group, a phenyl group, and an oxathiine ring, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves the reaction of 3,4-dichloroaniline with appropriate reagents to form the desired product. One common method includes the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, similar compounds have been shown to inhibit photosynthesis by blocking electron flow in photosystem II .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-N’,N’-dimethylurea:
3,4-Dichlorophenyl isocyanate: Used as a chemical intermediate in organic synthesis.
Uniqueness
N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its oxathiine ring, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C17H13Cl2NO2S |
---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C17H13Cl2NO2S/c18-13-7-6-12(10-14(13)19)20-17(21)15-16(23-9-8-22-15)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,20,21) |
InChI Key |
DOTZVDXTVIWMTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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